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Drug Background and Mechanism

Fulacimstat is an orally available, potent, and selective inhibitor of the serine protease chymase (CMA-1)

[1] [2]. Chymase is produced and stored in mast cells and is released upon their activation into the

extracellular matrix, where it catalyzes several proteolytic reactions [2].

Original Therapeutic Rationale: The initial drug discovery program focused on chymase's role in
generating angiotensin II and activating TGF-β within tissues. This positions chymase as a key

player in promoting fibrosis and adverse cardiac remodeling, particularly after myocardial infarction
(MI) [1] [2].

New Therapeutic Rationale: Recent research has uncovered a novel role for chymase: it inactivates
plasmin within fibrin-rich clots. Inhibiting chymase thus promotes fibrinolysis (clot dissolution) without

affecting the systemic coagulation cascade, presenting a potentially safer alternative to current
anticoagulant and thrombolytic therapies [1] [3].

Discovery and Lead Optimization

The discovery of Fulacimstat began with a high-throughput screen of over 2.5 million compounds from the

Bayer compound library [2].
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Diagram of the hit-to-lead optimization campaign that resulted in Fulacimstat.

The subsequent hit-to-lead and optimization process revealed several key findings [2]:

Steep Structure-Activity Relationship (SAR): Modifications at the R3 position (a benzylic group
fitting into the enzyme's S1 pocket) showed a steep SAR. Even small changes, like an additional

fluoro substituent, significantly reduced activity.
Core Switch: The original 1,2,4-triazin-dione core was switched to a synthetically more accessible

pyrimidin-2,4-dione (uracil) core, which showed comparable activity.
X-ray Crystallography: An X-ray structure of the initial hit bound to human chymase confirmed the

binding mode and explained the observed SAR. It showed space for a small lipophilic substituent
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near the trifluoromethyl group, which led to improved activity.

Preclinical Characterization

The following tables summarize key quantitative data from the preclinical characterization of Fulacimstat.

Table 1: In Vitro Inhibitory Potency and Selectivity

Parameter Result Details / Other Enzymes Tested

Human Chymase IC50 4 nM [4]

Hamster Chymase IC50 3 nM [4]

Selectivity Selective Selective against trypsin, plasmin, and thrombin [2].

Table 2: In Vivo Efficacy in Disease Models

Model Species Treatment Key Results

Isoprenaline-
induced cardiac
fibrosis

Hamster Fulacimstat (1, 3, 10
mg/kg)

Dose-dependent reduction of cardiac
fibrosis area [4].

Myocardial
Infarction (MI)

Hamster Fulacimstat (10 mg/kg) Significantly reduced end-diastolic

pressure; reduced fibrotic area and
improved cardiac response [2].

Deep Vein
Thrombosis (DVT)

Mouse
(mMCP-4

KO)

Genetic repression or
chymase inhibitor (TY-

51469)

Resolved and prevented venous
thrombus formation with no impact on

bleeding time [3].

Table 3: Pharmacokinetic and Safety Profile
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Parameter Profile / Finding

Permeability (Caco-
2)

Good (Papp A→B 422 nm/s; efflux ratio 0.39) [2].

Metabolic Stability Excellent in vitro stability in rat hepatocytes [2].

Clinical Safety
(CHIARA MIA 1)

Safe and well-tolerated at all examined doses (5-25 mg BID, 50 mg QD) for 2

weeks in post-MI patients. No relevant effects on vital signs or potassium [5].

Clinical Trajectory and New Direction

Despite its solid preclinical profile and good safety in early trials, Fulacimstat did not demonstrate

efficacy in its original primary clinical goal: inhibiting adverse cardiac remodeling in patients with left

ventricular dysfunction after myocardial infarction (CHIARA MIA 2 trial) [6].

However, the subsequent discovery of chymase's role in inactivating plasmin within thrombi has opened a

new and promising therapeutic pathway [1] [3]. The rationale for this new application is summarized below.

Mast Cell
Degranulation Chymase Release Plasmin Inactivation

within thrombus
Impaired Fibrinolysis

(Thrombus Persistence)

Fulacimstat Chymase Inhibition

  Inhibits

Preserved Plasmin Activity Enhanced Thrombus Resolution
Low Bleeding Risk

Click to download full resolution via product page

Mechanism of chymase inhibition as a profibrinolytic strategy with low bleeding risk.

This new mechanism is particularly compelling because chymase inhibition promotes thrombus resolution

without affecting bleeding time or hemostasis, a significant advantage over current anticoagulants and

thrombolytics like tPA [1] [3]. This positions Fulacimstat and other chymase inhibitors as potential safe

profibrinolytic drugs for acute thrombosis settings like stroke, pulmonary embolism, and deep vein

thrombosis [1].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://pubmed.ncbi.nlm.nih.gov/30452784/
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://www.ovid.com/journals/amhj/fulltext/10.1016/j.ahj.2020.01.012~effects-of-the-chymase-inhibitor-fulacimstat-on-adverse
https://pubmed.ncbi.nlm.nih.gov/39541507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10111474/
https://www.smolecule.com/products/s528537?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/39541507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10111474/
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39541507/
https://www.smolecule.com/products/s528537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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